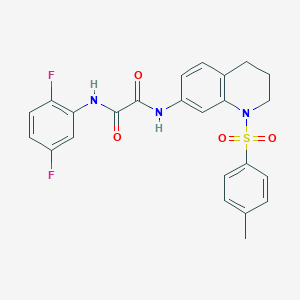

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

説明

N1-(2,5-Difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide scaffold linked to a 2,5-difluorophenyl group and a 1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl moiety. Such structural features are critical in modulating receptor binding affinity, solubility, and pharmacokinetic profiles.

特性

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2N3O4S/c1-15-4-9-19(10-5-15)34(32,33)29-12-2-3-16-6-8-18(14-22(16)29)27-23(30)24(31)28-21-13-17(25)7-11-20(21)26/h4-11,13-14H,2-3,12H2,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZISWBKURUQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, with the CAS number 898448-17-4 and a molecular weight of 485.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its structure, synthesis, and biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHFNOS. The structural features include a difluorophenyl moiety and a tosylated tetrahydroquinoline unit. The presence of fluorine atoms may enhance the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 485.5 g/mol |

| CAS Number | 898448-17-4 |

Synthesis

The synthesis of N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multi-step organic reactions. Key steps may include the formation of the oxalamide linkage through the reaction between appropriate amines and oxalic acid derivatives under controlled conditions. However, specific reaction conditions such as temperature and solvents are often not detailed in the available literature.

The biological activity of N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is hypothesized to involve interactions with various biological targets such as enzymes or receptors. The compound's structure suggests potential activity against certain pathways involved in disease mechanisms.

Case Studies

Research has indicated that derivatives of tetrahydroquinoline exhibit promising results in preclinical models for neurological disorders due to their ability to modulate neurotransmitter systems. For instance:

- A study demonstrated that tetrahydroquinoline derivatives could act as ligands for neuronal nicotinic receptors, potentially influencing cognitive functions (Li et al., 2010).

類似化合物との比較

Comparison with Similar Oxalamide Compounds

The compound’s structural and functional attributes can be contextualized against other oxalamide derivatives, particularly those identified as umami agonists. Below is a detailed analysis:

Structural Analogues and Their Properties

A key comparator is N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4), a prototypical oxalamide umami agonist . The table below highlights critical differences:

| Property | Target Compound | S336 |

|---|---|---|

| Substituents | - N1: 2,5-Difluorophenyl - N2: 1-Tosyl-tetrahydroquinolin-7-yl |

- N1: 2,4-Dimethoxybenzyl - N2: 2-(Pyridin-2-yl)ethyl |

| Molecular Weight | ~500–550 g/mol (estimated) | ~423.5 g/mol (reported) |

| Electron Effects | Electron-withdrawing fluorine atoms enhance polarity and H-bonding potential | Methoxy groups (electron-donating) increase electron density on benzene |

| Lipophilicity (LogP) | Higher logP due to fluorophenyl and tosyl groups (predicted) | Moderate logP; pyridinyl group introduces partial hydrophilicity |

| Receptor Binding | Fluorine may strengthen TAS1R1/TAS1R3 binding via polar interactions | Dimethoxybenzyl and pyridinyl groups optimize hydrophobic interactions |

| Metabolic Stability | Tosyl group may reduce CYP450-mediated oxidation | Pyridinyl moiety susceptible to metabolic modification |

Functional and Pharmacological Differences

- Potency: S336 exhibits potent umami-enhancing activity (EC50 in low micromolar range) . The target compound’s fluorinated aromatic system could improve binding affinity, but steric hindrance from the tetrahydroquinolin-tosyl group might offset gains.

- Solubility : The tosyl group in the target compound likely reduces aqueous solubility compared to S336’s pyridinyl-ethyl chain, which may enhance bioavailability in lipid-rich environments.

- Synthetic Accessibility: S336’s simpler substituents (methoxybenzyl, pyridinyl) facilitate synthesis, whereas the target compound’s tetrahydroquinolin-tosyl moiety requires multi-step functionalization.

Broader Context of Oxalamide Derivatives

Oxalamides are a versatile scaffold for modulating taste receptors and other biological targets. Key trends include:

- Fluorination : Fluorine substitution (as in the target compound) is a common strategy to enhance metabolic stability and binding specificity.

- Heterocyclic Modifications: Pyridinyl (S336) and tetrahydroquinolin groups influence conformational flexibility and receptor selectivity.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。